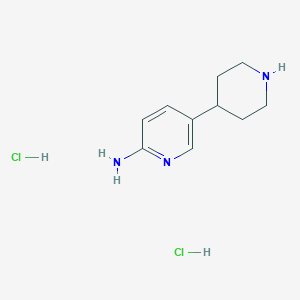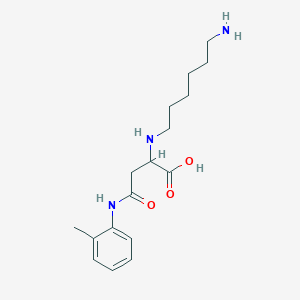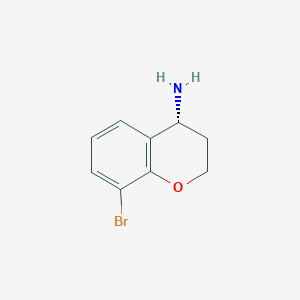
6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H14F6N2O2 and its molecular weight is 440.345. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound’s trifluoromethyl-substituted benzyl group and dihydropyridine core make it an intriguing candidate for cancer research. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further investigations are needed to elucidate its precise mechanisms and potential as an anticancer agent .
Calcium Channel Modulation
Given its dihydropyridine scaffold, this compound may interact with voltage-gated calcium channels. These channels play crucial roles in cellular processes, including neurotransmitter release, muscle contraction, and gene expression. Investigating its impact on calcium channel activity could reveal novel therapeutic avenues for cardiovascular diseases and neurological disorders .
Neuroprotective Effects
The trifluoromethylphenyl moiety suggests potential neuroprotective properties. Researchers have explored its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Understanding its impact on neurodegenerative conditions like Alzheimer’s or Parkinson’s disease is an active area of investigation .
Metabolic Disorders
The compound’s carboxamide group hints at metabolic relevance. It may influence lipid metabolism, glucose homeostasis, or mitochondrial function. Researchers could explore its effects on metabolic pathways, potentially leading to therapeutic interventions for obesity, diabetes, or related disorders .
Drug Delivery Systems
The trifluoromethylbenzyl group could facilitate drug delivery. Researchers have investigated its use as a prodrug or targeting moiety in nanoparticle-based systems. By conjugating it to therapeutic agents, scientists aim to enhance drug specificity, bioavailability, and tissue distribution .
Chemical Biology and Proteomics
Researchers in chemical biology and proteomics have used this compound as a tool to study protein-ligand interactions. Its unique structure allows for selective binding to specific protein targets. By incorporating it into affinity probes or activity-based probes, scientists gain insights into cellular processes and identify potential drug targets .
Santa Cruz Biotechnology. “6-Oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylic acid.” Link
properties
IUPAC Name |
6-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)15-8-5-13(6-9-15)11-29-12-14(7-10-18(29)30)19(31)28-17-4-2-1-3-16(17)21(25,26)27/h1-10,12H,11H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWCFZNSPLZTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-1-(4-(trifluoromethyl)benzyl)-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2583975.png)

![5-(4-Benzhydrylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2583977.png)

![1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2583979.png)
![5-Fluoro-1-[(1-methylcyclopropyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2583980.png)

![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)



![4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B2583994.png)
![1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583996.png)
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2583998.png)